molecular formula C6H6Cl2FN B568038 3-(Chloromethyl)-5-fluoropyridine hydrochloride CAS No. 1222556-83-3

3-(Chloromethyl)-5-fluoropyridine hydrochloride

Cat. No.: B568038
CAS No.: 1222556-83-3
M. Wt: 182.019
InChI Key: PFOZTYJEKXOWQS-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-5-fluoropyridine hydrochloride is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom. This compound is particularly notable for its chloromethyl and fluorine substituents, which confer unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-5-fluoropyridine hydrochloride typically involves the chloromethylation of 5-fluoropyridine. One common method is the reaction of 5-fluoropyridine with formaldehyde and hydrochloric acid, which introduces the chloromethyl group at the 3-position of the pyridine ring. The reaction is usually carried out under acidic conditions to facilitate the formation of the chloromethyl group.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and efficient methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification of the final product is often achieved through crystallization or distillation techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-5-fluoropyridine hydrochloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group is highly reactive towards nucleophiles, leading to substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding pyridine N-oxides. Reduction reactions can also occur, particularly at the fluorine-substituted position.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex aromatic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Nucleophilic Substitution: Products include substituted pyridines with various functional groups replacing the chlorine atom.

    Oxidation: Pyridine N-oxides are the primary products.

    Reduction: Reduced pyridine derivatives with altered electronic properties.

Scientific Research Applications

3-(Chloromethyl)-5-fluoropyridine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of enzyme mechanisms and as a precursor for the synthesis of biologically active molecules.

    Medicine: It serves as an intermediate in the synthesis of drugs targeting various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-5-fluoropyridine hydrochloride depends on its specific application. In biological systems, the compound can interact with enzymes and receptors, leading to inhibition or activation of specific pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, altering their function. The fluorine atom can influence the compound’s electronic properties, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-(Chloromethyl)pyridine hydrochloride: Lacks the fluorine substituent, resulting in different reactivity and applications.

    5-Fluoropyridine: Lacks the chloromethyl group, leading to different chemical behavior and uses.

    3-(Bromomethyl)-5-fluoropyridine hydrochloride: Similar structure but with a bromine atom instead of chlorine, affecting its reactivity and applications.

Uniqueness

3-(Chloromethyl)-5-fluoropyridine hydrochloride is unique due to the presence of both chloromethyl and fluorine substituents. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis and a versatile tool in scientific research.

Properties

IUPAC Name

3-(chloromethyl)-5-fluoropyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClFN.ClH/c7-2-5-1-6(8)4-9-3-5;/h1,3-4H,2H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFOZTYJEKXOWQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1F)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1222556-83-3
Record name Pyridine, 3-(chloromethyl)-5-fluoro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1222556-83-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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